((1S,2S)-2-(aminomethyl)cyclopropyl)methanol
Overview
Description
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol: is a chiral cyclopropyl derivative with a primary amine and a primary alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available cyclopropane derivatives.
Key Steps:
Reaction Conditions:
Industrial Production Methods
Industrial production may involve:
Batch Processes: For small-scale, high-purity requirements.
Continuous Flow Processes: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the amine group to a secondary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Secondary amines.
Substitution Products: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting the central nervous system.
Industry
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules, such as enzymes and receptors. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions, influencing the activity of these biological targets. The cyclopropyl ring provides rigidity, affecting the overall conformation and binding properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the aminomethyl group, making it less versatile in certain reactions.
(1S,2S)-2-(aminomethyl)cyclopropane: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
((1S,2S)-2-(aminomethyl)cyclopropyl)methanol: is unique due to the presence of both aminomethyl and hydroxymethyl groups on a chiral cyclopropyl ring
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering numerous possibilities for future research and development.
Properties
IUPAC Name |
[(1S,2S)-2-(aminomethyl)cyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1CO)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693368 | |
Record name | [(1S,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-97-5 | |
Record name | [(1S,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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